N-(4-Ethenylbenzoyl)-2-methylalanine

Description

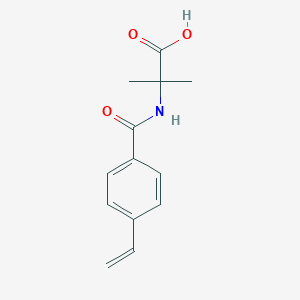

N-(4-Ethenylbenzoyl)-2-methylalanine is a synthetic organic compound combining a 2-methylalanine backbone with a 4-ethenylbenzoyl substituent. Its structure features a benzoyl group attached to the amino group of 2-methylalanine, with an ethenyl (vinyl) group at the para position of the benzene ring.

Properties

CAS No. |

137349-05-4 |

|---|---|

Molecular Formula |

C13H15NO3 |

Molecular Weight |

233.26 g/mol |

IUPAC Name |

2-[(4-ethenylbenzoyl)amino]-2-methylpropanoic acid |

InChI |

InChI=1S/C13H15NO3/c1-4-9-5-7-10(8-6-9)11(15)14-13(2,3)12(16)17/h4-8H,1H2,2-3H3,(H,14,15)(H,16,17) |

InChI Key |

AAGBHYQKUJFBAT-UHFFFAOYSA-N |

SMILES |

CC(C)(C(=O)O)NC(=O)C1=CC=C(C=C1)C=C |

Canonical SMILES |

CC(C)(C(=O)O)NC(=O)C1=CC=C(C=C1)C=C |

Synonyms |

Alanine, N-(4-ethenylbenzoyl)-2-methyl- |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Direct comparative data on N-(4-Ethenylbenzoyl)-2-methylalanine are scarce in published literature. However, insights can be drawn from analogs such as substituted benzylamines and benzoylated amino acids. Below, we analyze trends in physical properties, substituent effects, and commercial availability.

Substituent Position and Physical Properties

The position of substituents on aromatic rings significantly impacts physical properties. For example:

- 2-Methylbenzylamine (bp 196–197°C, density 0.97 g/cm³) has a lower boiling point and slightly higher density than 3-Methylbenzylamine (bp 202–205°C, density 0.966 g/cm³) . This difference suggests that ortho-substitution disrupts molecular packing, reducing boiling points compared to meta-substituted analogs.

Commercial Availability and Cost

Reagent catalogs highlight cost variations among substituted benzylamines, which may reflect synthesis complexity or demand:

| Compound | CAS RN | Boiling Point (°C) | Density (g/cm³) | Price (per 5g) |

|---|---|---|---|---|

| 2-Methylbenzylamine | [89-93-0] | 196–197 | 0.97 | JPY 7,100 |

| 3-Methylbenzylamine | [100-81-2] | 202–205 | 0.966 | JPY 9,600 |

The higher price of 3-Methylbenzylamine may correlate with purification challenges or synthetic steps. Extending this trend, this compound would likely be costlier due to its complex synthesis (e.g., coupling 4-ethenylbenzoic acid with 2-methylalanine).

Functional Group Comparisons

- Benzoyl vs. Benzyl Groups : Benzoyl derivatives (like the target compound) exhibit greater polarity than benzylamines due to the carbonyl group, enhancing solubility in polar solvents.

- Ethenyl vs.

Research Findings and Implications

- Polymer Chemistry: The ethenyl group could enable incorporation into vinyl-based polymers, acting as a functional monomer.

- Pharmaceuticals: Benzoylated amino acids are precursors for prodrugs; the methyl and ethenyl groups might modulate bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.